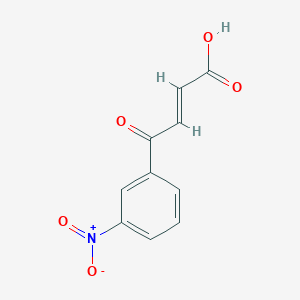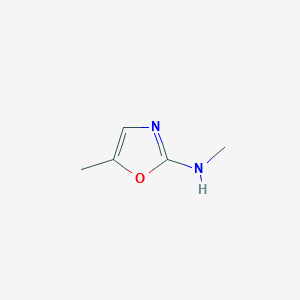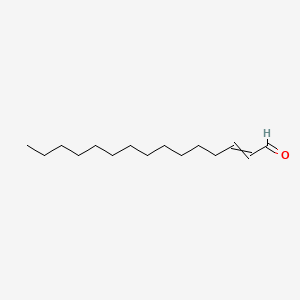![molecular formula C18H25NO2 B14165843 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate CAS No. 1212478-22-2](/img/structure/B14165843.png)
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds. The N-phenylglycinate moiety adds to its complexity and potential reactivity, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylamine with phenylglycine derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the glycine ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The N-phenylglycinate moiety can interact with various biological molecules, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: Similar bicyclic structure but with an acetate group instead of N-phenylglycinate.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl butyrate: Another similar compound with a butyrate group.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl valerate: Contains a valerate group, showing similar reactivity and applications.
Uniqueness
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate stands out due to the presence of the N-phenylglycinate moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its analogs.
属性
CAS 编号 |
1212478-22-2 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-anilinoacetate |
InChI |
InChI=1S/C18H25NO2/c1-17(2)13-9-10-18(17,3)15(11-13)21-16(20)12-19-14-7-5-4-6-8-14/h4-8,13,15,19H,9-12H2,1-3H3 |
InChI 键 |
VWXHTADNWYJLIR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)OC(=O)CNC3=CC=CC=C3)C)C |
溶解度 |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)

![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)


![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)


